![molecular formula C20H27N3O5S2 B2802990 N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide CAS No. 1797175-44-0](/img/structure/B2802990.png)
N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide
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Overview
Description
This compound is a sulfonamide derivative, which is a class of organic compounds widely used in medicinal chemistry. Sulfonamides have a variety of biological activities and are found in several classes of drugs, including antibiotics, diuretics, and anticonvulsants .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the piperidine ring, the introduction of the sulfonamide group, and the formation of the pyrroloquinoline structure. Unfortunately, without specific literature or patents describing the synthesis of this exact compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound includes a piperidine ring, which is a common structural motif in many pharmaceuticals. The compound also contains a pyrroloquinoline moiety, which is a fused ring system that is less common but still found in some natural products and pharmaceuticals .Chemical Reactions Analysis
The reactivity of this compound would be influenced by several functional groups present in its structure, including the sulfonamide and the carbonyl group. These groups could potentially undergo a variety of chemical reactions, including nucleophilic addition or substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the sulfonamide group could enhance its water solubility, while the fused ring system could influence its stability and reactivity .Scientific Research Applications
Enzyme Inhibition
The compound’s unique structure may allow it to interact with enzymes involved in various biological processes. Researchers have explored its inhibitory effects on enzymes related to metabolic pathways, signaling cascades, and cellular homeostasis. Understanding these interactions can guide drug design.
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[(1-cyclopropylsulfonylpiperidin-4-yl)methyl]-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O5S2/c24-19-4-1-15-11-18(12-16-7-10-23(19)20(15)16)29(25,26)21-13-14-5-8-22(9-6-14)30(27,28)17-2-3-17/h11-12,14,17,21H,1-10,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQOKBLMMMYSJEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)N2CCC(CC2)CNS(=O)(=O)C3=CC4=C5C(=C3)CCN5C(=O)CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide |
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